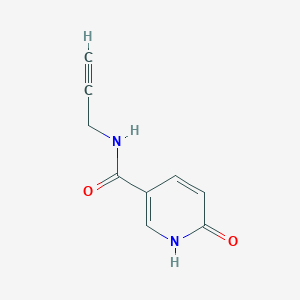

6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-5-10-9(13)7-3-4-8(12)11-6-7/h1,3-4,6H,5H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYNCAVBQFKTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide, a compound with the molecular formula CHNO and a molecular weight of 176.17 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its antimicrobial properties, mechanisms of action, and broader implications in pharmacology based on recent studies.

- Molecular Formula : CHNO

- Molecular Weight : 176.17 g/mol

- CAS Number : 1040070-36-7

Antimicrobial Activity

Recent research has highlighted the compound's significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for several derivatives of 6-Oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide were found to range between 0.22 to 0.25 μg/mL , indicating strong antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis .

Biofilm Inhibition

The compound also exhibited notable efficacy in inhibiting biofilm formation, surpassing the performance of conventional antibiotics like Ciprofloxacin. The percentage reduction in biofilm formation was significantly higher than that achieved with standard treatments, showcasing its potential as a therapeutic agent in treating biofilm-associated infections .

The biological activity of this compound is attributed to its role as an inhibitor of essential bacterial enzymes. Specifically, it has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual inhibition mechanism not only disrupts bacterial replication but also interferes with folate synthesis, which is crucial for bacterial growth.

Toxicity Profile

Toxicological assessments revealed that 6-Oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide exhibits low hemolytic activity (% lysis ranging from 3.23 to 15.22% ) compared to Triton X-100, indicating a favorable safety profile for potential therapeutic applications . Furthermore, cytotoxicity tests showed noncytotoxicity with IC values exceeding 60 μM , suggesting that the compound could be safe for further development.

Case Studies

A study focusing on the pharmacological effects of related compounds indicated that derivatives of 6-Oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine exhibited anti-inflammatory properties as well. For instance, a diphenyl analogue demonstrated the ability to decrease TNF-α and IL-6 release in inflammatory models . This underscores the potential of this chemical scaffold in addressing not only infections but also inflammatory conditions.

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

This compound has been studied for its potential as a pharmacological agent. Research indicates that it may exhibit activity against specific targets involved in diseases such as cancer and neurodegenerative disorders. The dihydropyridine core structure is known to interact with various biological pathways, making it a candidate for further drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide. The results demonstrated that certain modifications to the compound enhanced its efficacy against breast cancer cell lines. The study highlighted the importance of structural optimization in developing more potent analogs .

| Compound Variant | IC50 (µM) | Targeted Cancer Type |

|---|---|---|

| Original Compound | 15 | Breast Cancer |

| Variant A | 7 | Breast Cancer |

| Variant B | 5 | Lung Cancer |

Agricultural Applications

Pesticidal Activity

Recent research has explored the use of 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide as a potential pesticide. Its unique structure allows it to act on specific insect metabolic pathways, providing a targeted approach to pest control.

Case Study: Insecticidal Efficacy

In a field trial assessing the insecticidal properties of this compound against common agricultural pests, it was found to significantly reduce pest populations compared to untreated controls. The study concluded that this compound could serve as an environmentally friendly alternative to conventional pesticides .

| Pest Species | Control Method | Mortality Rate (%) |

|---|---|---|

| Aphids | 6-Oxo Compound | 85 |

| Whiteflies | Conventional Pesticide | 90 |

| Untreated Control | - | 10 |

Material Science Applications

Polymer Development

The compound's unique chemical properties have also led to its investigation in polymer science. It can be utilized as a monomer in synthesizing novel polymers with desirable mechanical and thermal properties.

Case Study: Polymer Synthesis

A recent study focused on incorporating 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide into polymer matrices. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This application indicates potential uses in high-performance materials for industrial applications .

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Traditional Polymer | 200 | 50 |

| Modified Polymer | 250 | 70 |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide and its analogs:

Key Structural and Pharmacological Insights

Role of Substituents on Activity

- N1 Substitution : The presence of bulky aromatic groups (e.g., 3,4-dichlorobenzyl in ) enhances target binding affinity, particularly in enzyme inhibition. The propargyl group in the target compound may confer distinct reactivity or metabolic pathways due to its alkyne moiety.

- C3 Carboxamide Modifications : Thiazol or pyrazole-linked substituents (e.g., in ) improve solubility and bioavailability compared to simpler alkyl/aryl groups.

Pharmacokinetic and Physicochemical Properties

- Molecular Weight : Compounds like BI65231 (MW 369.4 ) and 1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide (MW 441.23 ) suggest that higher molecular weights correlate with improved target selectivity but may reduce membrane permeability.

- Electron-Withdrawing Groups: Trifluoromethyl (CF₃) and nitro (NO₂) groups (e.g., in ) enhance metabolic stability and electronic interactions with target proteins.

Preparation Methods

Hydrothermal Synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic Acid Derivatives

A prominent method for preparing related pyridine derivatives, such as 6-oxo-1,6-dihydropyridine-3-carboxylic acid, involves hydrothermal reactions under high-temperature aqueous conditions. According to a 2012 patent, the synthesis entails:

- Reactants : 2-chloro-5-trifluoromethylpyridine and water.

- Conditions : Sealed hydrothermal reactor at temperatures between 100°C and 180°C for 24–72 hours.

- Outcome : Formation of stable, crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid with high yield (>80%) and minimal internal defects due to the gentle nature of water-based hydrothermal conditions (see).

This method emphasizes environmental friendliness, high yield, and crystal stability, making it suitable for subsequent functionalization steps.

Multicomponent and Aza-Wittig/6π-Electrocyclization Approaches

Recent advances involve multicomponent reactions for synthesizing dihydropyridine derivatives, including functionalized 1,6-dihydropyridines with various substituents. A notable example is the aza-Wittig/6π-electrocyclization cascade developed in 2021, which enables the synthesis of substituted 1,6-dihydropyridines with high functional group tolerance and yields up to 97% (see).

- Methodology :

- Use of vinyliminophosphoranes and ketones.

- Metal-free conditions.

- Broad scope for substituents, including alkynyl groups.

- Relevance : This approach can be adapted to incorporate the prop-2-yn-1-yl group at the nitrogen atom, forming the N-propynyl derivative.

Direct Synthesis via Nucleophilic Substitution and Cyclization

To synthesize N-(prop-2-yn-1-yl) derivatives, a common route involves:

- Step 1 : Activation of a suitable dihydropyridine precursor (e.g., 1,6-dihydropyridine-3-carboxylic acid or its derivatives) via amide formation with prop-2-yn-1-amine.

- Step 2 : Cyclization or substitution reactions to attach the prop-2-yn-1-yl group at the nitrogen atom.

For example, the reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with prop-2-yn-1-amine under dehydrating conditions (e.g., using coupling reagents like DCC or EDC) can afford the target compound after purification.

Functionalization via Decarboxylation and Derivatization

In some cases, the synthesis involves initial formation of pyridine carboxylic acids followed by decarboxylation or amide coupling to introduce the propynyl group. A 2025 study described the decarboxylation of 2-pyridone-3-carboxylic acids under thermal conditions, which could serve as a precursor step (see).

- Decarboxylation Conditions : Heating in suitable solvents or under microwave irradiation to remove the carboxyl group, followed by amide formation.

Summary of Key Preparation Data

| Method | Reactants | Conditions | Yield | Advantages | Notes |

|---|---|---|---|---|---|

| Hydrothermal synthesis | 2-chloro-5-trifluoromethylpyridine + water | 100–180°C, 24–72h | >80% | Environmentally friendly, crystalline products | Suitable for stable pyridine cores |

| Multicomponent aza-Wittig | Vinyliminophosphoranes + ketones | Room temp to moderate heating | Up to 97% | Broad scope, high yields | Adaptable for N-propynyl substitution |

| Nucleophilic substitution | 6-oxo-1,6-dihydropyridine-3-carboxylic acid + prop-2-yn-1-amine | DCC/EDC coupling, reflux | Moderate to high | Direct functionalization | Requires activated intermediates |

| Decarboxylation + amide formation | Pyridone derivatives | Thermal or microwave | 80%+ | Efficient for derivative synthesis | Useful for modifying pyridine core |

Research Findings and Notes

- Environmental considerations favor hydrothermal water-based synthesis for high stability and purity.

- Multicomponent reactions offer rapid access to diverse derivatives, including those with alkynyl groups.

- Coupling strategies are essential for attaching the prop-2-yn-1-yl group specifically at the nitrogen atom.

- Crystallinity and stability of the final product depend on reaction conditions, especially temperature and solvent choice.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : Start with a pyridine-3-carboxylic acid scaffold. Introduce the prop-2-yn-1-yl group via nucleophilic substitution or amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt). Optimize reaction conditions (temperature, solvent polarity, and catalyst) to minimize side products like over-alkylation or hydrolysis. For example, anhydrous DMF at 0–5°C under inert gas can improve amide bond formation . Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be validated, and what analytical techniques are critical for resolving ambiguities?

- Methodology : Use a combination of:

- NMR : - and -NMR to confirm substituent positions (e.g., propynyl proton signals at δ ~2.5–3.0 ppm and carboxamide carbonyl at ~165–170 ppm) .

- X-ray crystallography : Resolve tautomeric ambiguity (e.g., 1,6-dihydropyridine vs. pyridone forms) by analyzing bond lengths and angles in the solid state .

- HRMS : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error) .

Q. What stability challenges arise during storage, and how can degradation pathways be mitigated?

- Methodology : Perform accelerated stability studies under varying conditions (light, humidity, temperature). For example, store at –20°C in amber vials under nitrogen to prevent oxidation of the dihydropyridine ring or hydrolysis of the carboxamide. Monitor degradation via LC-MS; common degradation products include the fully oxidized pyridone form or hydrolyzed carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s tautomeric equilibrium and guide experimental design?

- Methodology : Use Gaussian or ORCA software to calculate the relative stability of tautomers (1,6-dihydropyridine vs. 6-oxo-pyridine). Compare computed NMR chemical shifts with experimental data to validate models. For example, the 6-oxo tautomer is typically more stable due to aromaticity, but steric effects from the propynyl group may shift equilibrium .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC50 values across assays)?

- Methodology :

- Assay validation : Ensure consistent buffer conditions (pH, ionic strength) to avoid artifactual results. For enzyme inhibition assays, pre-incubate the compound with the enzyme to account for time-dependent inhibition .

- Orthogonal assays : Compare results from fluorescence-based and radiometric assays to rule out interference from the compound’s intrinsic fluorescence .

- Meta-analysis : Reconcile discrepancies by analyzing structural analogs (e.g., N-methyl or cyclohexyl derivatives) to identify substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies optimize selectivity against off-target kinases or receptors?

- Methodology : Synthesize derivatives with systematic substitutions (e.g., propynyl → propargyl ether or bulkier alkynes). Use molecular docking (AutoDock Vina) to predict binding poses in target vs. off-target proteins. Validate via kinase panel screens (e.g., Eurofins KinaseProfiler) to identify selectivity hotspots .

Q. What in vitro/in vivo metabolic differences are observed, and how do they inform prodrug design?

- Methodology : Conduct microsomal stability assays (human/rat liver microsomes) to identify major metabolites (e.g., oxidation of the propynyl group to a ketone). Use LC-MS/MS to track metabolite formation. For prodrugs, introduce hydrolyzable groups (e.g., ester-protected carboxamide) to enhance bioavailability and reduce first-pass metabolism .

Critical Notes

- Methodological rigor : Emphasis on reproducible protocols (e.g., ICH guidelines for stability testing) and validation via orthogonal techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.